molecular formula C19H20N4O2 B11288554 N-(4-ethoxyphenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide

N-(4-ethoxyphenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B11288554
M. Wt: 336.4 g/mol
InChI Key: QQNQWDAWLOSFHP-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound belonging to the class of triazole derivatives. Triazoles are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties. This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step processThe reaction conditions often involve the use of copper(I) catalysts under mild temperatures and pressures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to achieve consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-ethoxyphenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and proteins, disrupting cellular processes and leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell division, leading to its anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-ethoxyphenyl)-3-methyl-1-phenyl-1H-thieno(2,3-c)pyrazole-5-carboxamide
  • N-(4-ethoxyphenyl)-2-azetidinone
  • 3,4-Dimethoxyphenethylamine

Uniqueness

N-(4-ethoxyphenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide stands out due to its unique triazole ring structure, which imparts distinct biological activities.

Properties

Molecular Formula

C19H20N4O2

Molecular Weight

336.4 g/mol

IUPAC Name

N-(4-ethoxyphenyl)-5-methyl-1-(3-methylphenyl)triazole-4-carboxamide

InChI

InChI=1S/C19H20N4O2/c1-4-25-17-10-8-15(9-11-17)20-19(24)18-14(3)23(22-21-18)16-7-5-6-13(2)12-16/h5-12H,4H2,1-3H3,(H,20,24)

InChI Key

QQNQWDAWLOSFHP-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=C(N(N=N2)C3=CC=CC(=C3)C)C

Origin of Product

United States

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